
2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline is an organic compound that has garnered interest in various scientific fields due to its unique structural and electronic properties. This compound is characterized by the presence of two 9,9-dimethyl-9H-fluoren-2-yl groups attached to a 1,10-phenanthroline core. The combination of these moieties imparts distinct photophysical and chemical properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and 1,10-phenanthroline.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture interference. A common approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorenyl groups to the phenanthroline core.
Purification: The resulting product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where functional groups are introduced into the fluorenyl or phenanthroline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Functionalized fluorenyl or phenanthroline compounds.
Scientific Research Applications
2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing applications.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,9-Bis(9,9-dimethyl-9h-fluoren-2-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications. The compound can interact with molecular targets such as DNA, proteins, and enzymes, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,9-Bis(9,9-dimethyl-9H-fluoren-7-yl)-1,10-phenanthroline: Similar structure but with fluorenyl groups attached at different positions.
2,9-Bis(9,9-dimethyl-9H-fluoren-2-yl)-4,7-diphenyl-1,10-phenanthroline: Contains additional phenyl groups on the phenanthroline core.
2,9-Bis(9,9-dimethyl-9H-fluoren-2-yl)-1,10-phenanthroline-5,6-dione: Oxidized derivative with quinone functionality.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable for applications in optoelectronics and as a ligand in coordination chemistry.
Properties
CAS No. |
676542-63-5 |
|---|---|
Molecular Formula |
C42H32N2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
2,9-bis(9,9-dimethylfluoren-2-yl)-1,10-phenanthroline |
InChI |
InChI=1S/C42H32N2/c1-41(2)33-11-7-5-9-29(33)31-19-15-27(23-35(31)41)37-21-17-25-13-14-26-18-22-38(44-40(26)39(25)43-37)28-16-20-32-30-10-6-8-12-34(30)42(3,4)36(32)24-28/h5-24H,1-4H3 |
InChI Key |
JEFMGFMFZUGBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=C(C=CC6=C5N=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


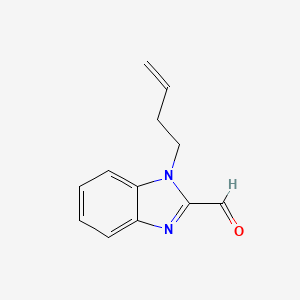

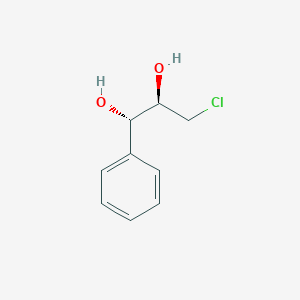
![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)
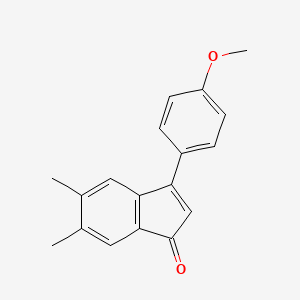
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
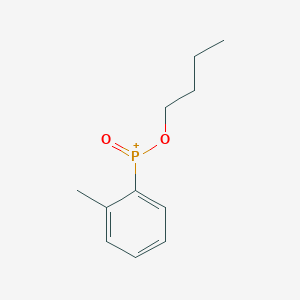
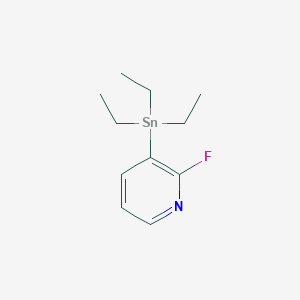
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
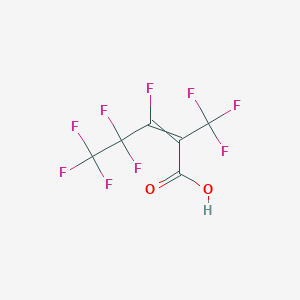
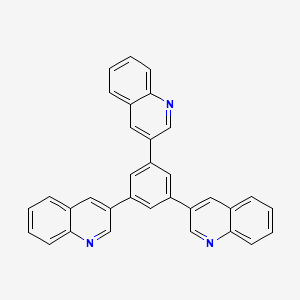


![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)
